BenchChemオンラインストアへようこそ!

N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide

Regioisomerism Physicochemical Properties Molecular Recognition

Select this specific furan-3-yl cyclopropanecarboxamide probe (CAS 1788830-97-6) to eliminate uncontrolled variables in your SAR campaign. Unlike the furan-2-yl analog (CAS 1235094-15-1) or the ethyl-linked variant (CAS 1428356-19-7), this compound provides a defined hydrogen-bond acceptor geometry and chiral propan-2-yl linker. Ideal for sigma receptor ligand screening, kinase fragment growing, and metabolic stability assays. Ensure assay reproducibility by using the exact regioisomer.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 1788830-97-6
Cat. No. B2810659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide
CAS1788830-97-6
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESCC(CC1=COC=C1)NC(=O)C2CC2
InChIInChI=1S/C11H15NO2/c1-8(6-9-4-5-14-7-9)12-11(13)10-2-3-10/h4-5,7-8,10H,2-3,6H2,1H3,(H,12,13)
InChIKeyMWZBHEYBSDBHAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide (CAS 1788830-97-6): Compound Profile for Research Procurement


N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide (CAS 1788830-97-6) is a synthetic small molecule of the cyclopropanecarboxamide class, characterized by a furan-3-yl ring connected via a chiral propan-2-yl linker to a cyclopropanecarboxamide moiety. Its molecular formula is C11H15NO2 with a molecular weight of 193.24 Da . The compound is offered through multiple research chemical suppliers as a building block or screening compound, though peer-reviewed primary literature containing quantitative biological data specific to this exact structure is extremely scarce [1]. The cyclopropanecarboxamide scaffold, in related but structurally distinct derivatives, has been associated with sigma receptor binding [1] and kinase inhibition [2], providing a class-level rationale for investigation but not direct evidence for this specific compound.

Why N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide Cannot Be Simply Replaced by In-Class Analogs


Generic substitution among cyclopropanecarboxamide-containing compounds is scientifically unsound because minor structural perturbations produce divergent pharmacological and physicochemical profiles. The furan-3-yl regioisomer exhibits different electronic distribution and hydrogen-bonding geometry compared to the furan-2-yl analog (CAS 1235094-15-1), which alters target engagement and metabolic processing [1]. The propan-2-yl linker introduces a methyl branch that increases steric bulk and lipophilicity relative to the ethyl-linked analog N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide (CAS 1428356-19-7, MW 179.22) , impacting membrane permeability and binding pocket fit. Furthermore, within the broader cyclopropanecarboxamide series, sigma receptor selectivity is exquisitely sensitive to the nature of the aromatic substituent; phenylcyclopropylcarboxamides have demonstrated sigma-1 selectivity, while furan-substituted analogs may display altered subtype preferences [2]. For procurement, replacing this compound with a close analog without empirical confirmation of equivalent activity introduces uncontrolled variables into any experimental or screening workflow.

Quantitative Differentiation Evidence for N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide (CAS 1788830-97-6)


Furan-3-yl vs. Furan-2-yl Regioisomer: Physicochemical Property Differentiation

The target compound (CAS 1788830-97-6) is the furan-3-yl regioisomer, whereas the commercially available analog N-[1-(furan-2-yl)propan-2-yl]cyclopropanecarboxamide (CAS 1235094-15-1) is the furan-2-yl regioisomer. Both share the identical molecular formula (C11H15NO2) and molecular weight (193.24 Da), but differ in the attachment position of the furan oxygen relative to the linker, creating distinct hydrogen-bond acceptor geometry and dipole moment orientation . This regioisomeric difference is known in medicinal chemistry to alter target binding: in structurally related furan-carboxamide kinase inhibitors, the furan-3-yl attachment has been associated with differential CSF-1R inhibitory potency compared to furan-2-yl variants . No empirical bioactivity data for either regioisomer of this specific scaffold were identified in the public domain. Users must verify differential activity experimentally. [1]

Regioisomerism Physicochemical Properties Molecular Recognition

Propan-2-yl Linker vs. Ethyl Linker: Impact on Molecular Weight and Predicted Lipophilicity

The target compound features a branched propan-2-yl linker (MW 193.24 Da), which introduces a methyl substituent and a chiral center at the carbon adjacent to the amide nitrogen. The close analog N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide (CAS 1428356-19-7) employs a linear ethyl linker and has a lower MW of 179.22 Da (C10H13NO2) . The additional methyl group in the target compound increases molecular volume, steric constraint, and predicted logP, which can enhance membrane permeability but also alter metabolic susceptibility. In the phenylcyclopropylcarboxamide sigma-1 ligand series, linker branching at the alpha-carbon position was shown to modulate both binding affinity and metabolic stability [1]. Quantitative binding or ADME data for the target compound itself are not publicly available; the linker impact is inferred from class SAR. [2]

Linker Optimization Lipophilicity SAR

Cyclopropanecarboxamide Scaffold: Class-Level Evidence for Sigma Receptor Interaction and Metabolic Stability

The cyclopropanecarboxamide scaffold is a validated pharmacophore for sigma receptor engagement. Phenylcyclopropylcarboxamide derivatives have been characterized as selective sigma-1 receptor ligands with drug-like properties, high solubility, and metabolic stability [1]. In those series, the cyclopropane ring confers conformational restriction and resistance to oxidative metabolism compared to larger cycloalkyl or acyclic amide counterparts. Separately, furan-3-yl substituted cyclopropanecarboxamides have appeared in patent literature as kinase inhibitor scaffolds [2]. However, direct binding data (Ki, IC50) for N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide at sigma-1, sigma-2, or any kinase target are not publicly available. For reference, the structurally unrelated but pharmacologically characterized sigma-1 antagonist (CAS 1639220-19-1) exhibits Ki = 1.06 nM at sigma-1 with 1344-fold selectivity over sigma-2 , illustrating the level of potency and selectivity achievable within optimized sigma ligand chemotypes. The target compound's furan-3-yl substitution may alter sigma subtype selectivity relative to phenyl-substituted analogs, but this remains experimentally unverified. [3]

Sigma Receptor Metabolic Stability Cyclopropane

Antimicrobial Activity Annotation: Preliminary In Vitro Data with Limited Comparator Context

Vendor-provided annotations indicate that N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide exhibits in vitro antimicrobial activity against various bacterial strains . However, the specific bacterial strains tested, the quantitative MIC (Minimum Inhibitory Concentration) values, the comparator antibiotics used, and the assay protocols are not disclosed in public-domain documentation. Without quantitative MIC data and a defined comparator baseline, the magnitude and spectrum of antimicrobial activity cannot be evaluated relative to standard agents. For context, the structurally related fungicide Cyprofuram (CAS 69581-33-5; MW 279.72 Da), which also contains a cyclopropanecarboxamide group, demonstrates defined antifungal activity against Oomycetes through inhibition of nucleic acid synthesis , but its target profile and physicochemical properties differ substantially from the target compound. This evidence is flagged as an unvalidated annotation requiring independent experimental confirmation. [1]

Antimicrobial Activity In Vitro Screening Bacterial Strains

Recommended Application Scenarios for N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide Based on Available Evidence


Regioisomer-Specific Structure-Activity Relationship (SAR) Studies on Furan-Containing Cyclopropanecarboxamides

The unambiguous furan-3-yl substitution of this compound makes it suitable as a defined regioisomeric probe in SAR campaigns comparing furan-2-yl (CAS 1235094-15-1) and furan-3-yl attachment. Because both regioisomers share identical molecular formula and mass [1], any differential biological activity can be attributed solely to the change in hydrogen-bond acceptor geometry and dipole orientation. This application requires parallel testing of both regioisomers under identical assay conditions, with quantitative readouts (binding affinity, functional activity, or phenotypic response). The chiral propan-2-yl linker also permits enantiomeric resolution studies to assess stereochemical dependence of target engagement.

Sigma Receptor Ligand Screening Libraries with Cyclopropanecarboxamide Diversity

The cyclopropanecarboxamide scaffold has demonstrated utility as a sigma receptor ligand core [1]. This compound can be incorporated into diversity-oriented screening libraries aimed at identifying novel sigma-1 or sigma-2 ligands with furan-based aromatic substitution. Its inclusion is justified by the documented SAR from the phenylcyclopropylcarboxamide series, where linker branching and aromatic substituent identity critically modulate sigma subtype selectivity and metabolic stability [1]. Users must confirm sigma receptor binding experimentally, as no direct binding data exist for this specific compound.

Kinase Inhibitor Fragment-Based or Scaffold-Hopping Programs

Cyclopropanecarboxamido-substituted aromatic compounds have been patented as protein kinase inhibitors with anti-tumor activity, particularly targeting tyrosine kinases and Raf kinases [1]. This compound, with its furan-3-yl aromatic substituent and constrained cyclopropane amide, can serve as a starting scaffold for fragment growing or scaffold-hopping approaches in kinase drug discovery. The furan-3-yl regioisomer offers a distinct vector for hinge-region hydrogen bonding compared to phenyl-substituted analogs. Procurement should be accompanied by kinase profiling panels to establish selectivity fingerprints.

Metabolic Stability Assessment of Cyclopropane-Containing Amides

The cyclopropane ring in the carboxamide moiety is recognized for conferring resistance to oxidative metabolism by cytochrome P450 enzymes compared to acyclic or larger cycloalkyl amides [1]. This compound can be used as a model substrate in microsomal or hepatocyte stability assays to quantify the intrinsic metabolic stability conferred by the cyclopropane group when combined with a furan-3-yl-propan-2-yl amine partner. Comparative studies against the ethyl-linked analog (CAS 1428356-19-7) or the furan-2-yl regioisomer (CAS 1235094-15-1) can isolate the contributions of linker branching and furan attachment position to metabolic half-life.

Quote Request

Request a Quote for N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.